molecular formula C18H18N4O4S B10946412 N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzenesulfonamide

N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzenesulfonamide

Cat. No.: B10946412
M. Wt: 386.4 g/mol
InChI Key: HGUVKENCCNWJKZ-UHFFFAOYSA-N
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Description

N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N1-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity. This binding can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key biological molecules is a significant factor in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C18H18N4O4S/c1-13-18(14(2)21(20-13)15-6-4-3-5-7-15)12-19-27(25,26)17-10-8-16(9-11-17)22(23)24/h3-11,19H,12H2,1-2H3

InChI Key

HGUVKENCCNWJKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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